molecular formula C8H8F3NO2 B578471 (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 1227581-36-3

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No. B578471
CAS RN: 1227581-36-3
M. Wt: 207.152
InChI Key: LJXHXJFJZDJWFX-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol, also known as 2-MTFM, is a synthetic organic compound with a wide range of biological activities. It is the active ingredient of several pharmaceuticals and has been used in laboratory experiments to study its effects on various biochemical and physiological processes.

Scientific Research Applications

Coordination Compounds Synthesis and Study

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol has been utilized in synthesizing coordination compounds like Iron(II) Bis-α-Benzyldioximate Complexes. These complexes exhibit an octahedral metal coordination, formed by nitrogen atoms of α-benzyldioxime residues and 3- or 4-pyridine hemiacetal molecules. Such complexes are of interest for their molecular structures and physicochemical properties, investigated using techniques like X-ray diffraction, IR, and Mössbauer spectroscopy (Bourosh et al., 2018).

Structural Features Analysis

In another study, the compound’s structural features, including crystal structure and molecular electrostatic potential, were analyzed experimentally and theoretically. The analysis employed methods like Hartree-Fock and Density Functional Theory, providing insight into the compound’s physicochemical characteristics (Gumus et al., 2018).

Ligand in Complex Synthesis

The compound has also been used in synthesizing complexes of di-2,6-(2-pyridylcarbonyl)pyridine (pyCOpyCOpy) ligand. These complexes were characterized structurally and magnetically, highlighting the compound's utility in forming complexes with diverse properties and potential applications in various fields like catalysis and material science (Calancea et al., 2013).

properties

IUPAC Name

[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-6(3-12-7)8(9,10)11/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXHXJFJZDJWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856527
Record name [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227581-36-3
Record name [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-methoxy-5-(trifluoromethyl)nicotinate (13) (0.5 g, 2.12 mmol) dissolved in DCM was added DIBAL-H (6.38 ml, 1M in Toluene) at 0° C. The reaction mixture was stirred for 2 h at RT. Then the reaction mixture was quenched with saturated NH4Cl solution and extracted with ethyl acetate (2×25 mL). The combined organic layer was washed with water, brine, dried over sodium sulfate, and concentrated at reduced pressure to yield (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol (14) as a pale yellow liquid (0.4 g, 90%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.38 mL
Type
reactant
Reaction Step Two

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